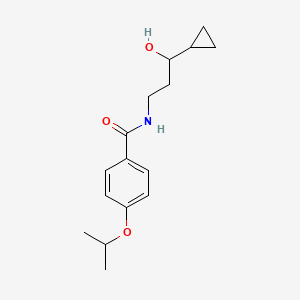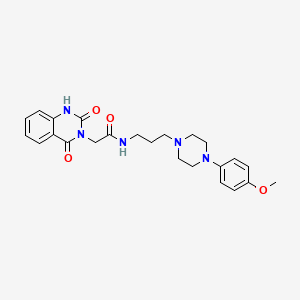
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide, also known as CRID3, is a small molecule inhibitor that has been widely used in scientific research for its ability to modulate cellular signaling pathways. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to a reduction in cellular signaling pathways. This compound has been shown to be a selective inhibitor of IKKβ, TBK1, and IKKε, and its activity is not affected by the presence of other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory responses and the regulation of cell migration and invasion. Inhibition of IKKβ, TBK1, and IKKε by this compound leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Inhibition of PAK1 by this compound leads to a reduction in cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in lab experiments include its high selectivity for specific kinases, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, there are also some limitations to using this compound, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the use of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in scientific research, including the development of more potent and selective inhibitors, the evaluation of its potential therapeutic applications in various diseases, and the investigation of its long-term effects on cellular signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves a multi-step process that starts with the preparation of 4-isopropoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form the final product, this compound. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has been extensively used in scientific research, particularly in the field of cellular signaling pathways. This compound has been shown to inhibit the activity of several kinases, including IKKβ, TBK1, and IKKε, which are involved in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of PAK1, a kinase that is involved in the regulation of cell migration and invasion, making it a potential therapeutic target for cancer treatment.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)20-14-7-5-13(6-8-14)16(19)17-10-9-15(18)12-3-4-12/h5-8,11-12,15,18H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNCWRJACQHANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2948890.png)


![N-(2,4-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2948897.png)

![N-(2-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948901.png)
![5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948902.png)
![3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2948903.png)
![1-(2,5-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2948905.png)
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2948907.png)

![3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2948909.png)